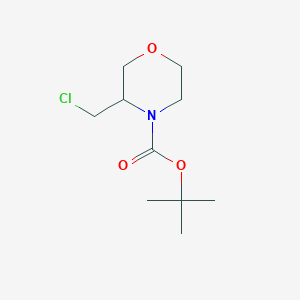
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H18ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a chloromethyl group and a tert-butyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester typically involves the reaction of morpholine with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Morpholine+Chloromethyl chloroformate→3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a substituted morpholine derivative.
Hydrolysis: The major product of hydrolysis is 3-Chloromethyl-morpholine-4-carboxylic acid.
Applications De Recherche Scientifique
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester depends on the specific reaction or application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxymethyl-morpholine-4-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester
- 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester
Uniqueness
3-Chloromethyl-morpholine-4-carboxylic acid tert-butyl ester is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C10H18ClNO3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
tert-butyl 3-(chloromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3 |
Clé InChI |
GMMQLVFFMKDMJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


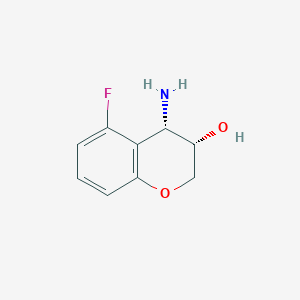
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
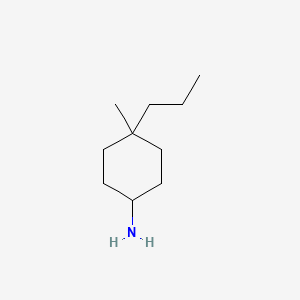


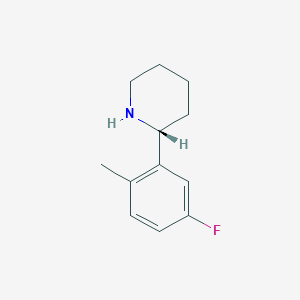

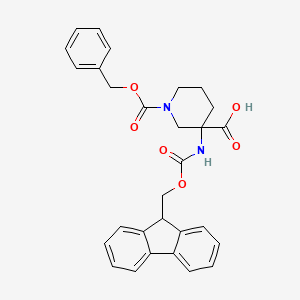
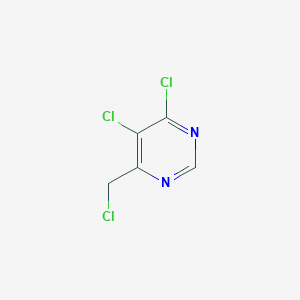
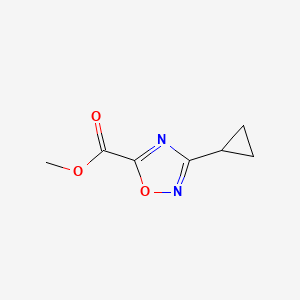
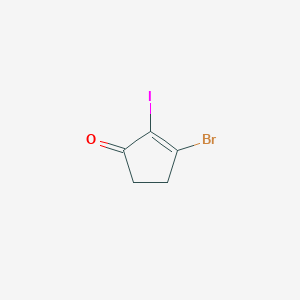
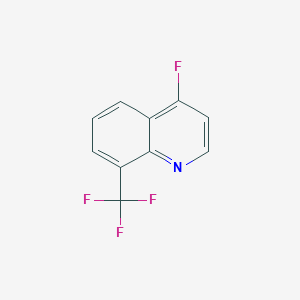

![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
